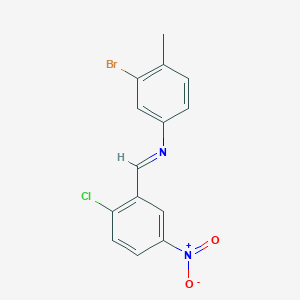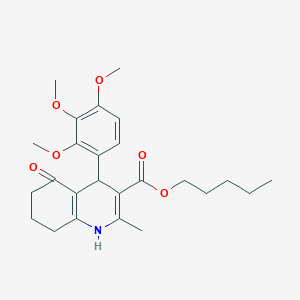
pentyl 2-methyl-5-oxo-4-(2,3,4-trimethoxyphenyl)-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pentyl 2-methyl-5-oxo-4-(2,3,4-trimethoxyphenyl)-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as PTMQ and is synthesized using a specific method that involves the reaction of 2-methyl-4-(2,3,4-trimethoxyphenyl)-4,6,7,8-tetrahydroquinoline-3-carboxylic acid with pentyl chloroformate.
作用机制
The exact mechanism of action of PTMQ is not fully understood, but studies suggest that it may act by inhibiting the activity of enzymes involved in cell proliferation and survival. PTMQ has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
PTMQ has been shown to have a range of biochemical and physiological effects, including anti-inflammatory, antioxidant, and antitumor activities. Studies have also demonstrated its ability to modulate the immune response and regulate the expression of genes involved in cell growth and differentiation.
实验室实验的优点和局限性
One of the main advantages of PTMQ is its ease of synthesis and purification, which makes it a valuable tool for laboratory experiments. However, its limited solubility in aqueous solutions and potential toxicity at high concentrations may limit its use in certain applications.
未来方向
There are several potential future directions for research on PTMQ, including:
1. Further investigation of its antitumor activity and mechanism of action, with the aim of developing new cancer therapies.
2. Development of new fluorescent probes based on PTMQ for detecting metal ions in biological systems.
3. Optimization of the synthesis method to improve the yield and purity of PTMQ.
4. Investigation of the potential use of PTMQ as a scaffold for the synthesis of new compounds with biological activity.
In conclusion, PTMQ is a promising compound with a range of potential applications in various fields. Further research is needed to fully understand its mechanism of action and to explore its potential in drug discovery, materials science, and other areas of research.
合成方法
The synthesis of PTMQ involves the reaction of 2-methyl-4-(2,3,4-trimethoxyphenyl)-4,6,7,8-tetrahydroquinoline-3-carboxylic acid with pentyl chloroformate. The reaction is carried out in the presence of a base and a solvent, and the resulting product is purified using column chromatography. This method has been optimized to obtain a high yield of PTMQ with good purity.
科学研究应用
PTMQ has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, PTMQ has shown promising results as an antitumor agent, with studies demonstrating its ability to inhibit the growth of cancer cells in vitro. PTMQ has also been investigated for its potential use as a fluorescent probe for detecting metal ions in biological systems.
属性
CAS 编号 |
5476-20-0 |
|---|---|
产品名称 |
pentyl 2-methyl-5-oxo-4-(2,3,4-trimethoxyphenyl)-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate |
分子式 |
C25H33NO6 |
分子量 |
443.5 g/mol |
IUPAC 名称 |
pentyl 2-methyl-5-oxo-4-(2,3,4-trimethoxyphenyl)-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C25H33NO6/c1-6-7-8-14-32-25(28)20-15(2)26-17-10-9-11-18(27)22(17)21(20)16-12-13-19(29-3)24(31-5)23(16)30-4/h12-13,21,26H,6-11,14H2,1-5H3 |
InChI 键 |
QQVYUFCEZKUJJJ-UHFFFAOYSA-N |
SMILES |
CCCCCOC(=O)C1=C(NC2=C(C1C3=C(C(=C(C=C3)OC)OC)OC)C(=O)CCC2)C |
规范 SMILES |
CCCCCOC(=O)C1=C(NC2=C(C1C3=C(C(=C(C=C3)OC)OC)OC)C(=O)CCC2)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



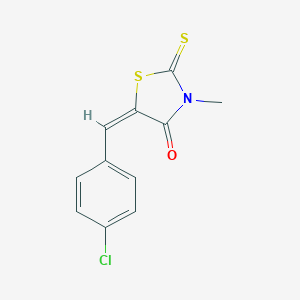
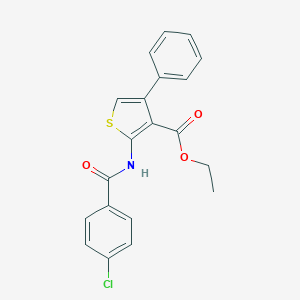
![6-Amino-3-methyl-4-(4-nitrophenyl)-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B187486.png)
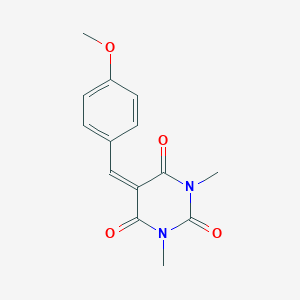
![4-([1,3,4]Thiadiazol-2-ylcarbamoyl)-butyric acid](/img/structure/B187491.png)
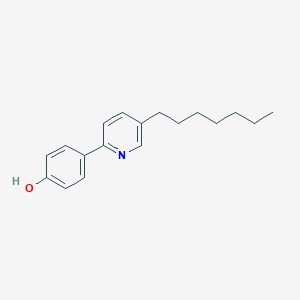


![Furan, 2,2'-[(4-bromophenyl)methylene]bis[5-methyl-](/img/structure/B187496.png)
![Methyl 2-[[2-[(2-nitrophenyl)sulfonyl-phenyl-amino]acetyl]amino]benzoate](/img/structure/B187501.png)
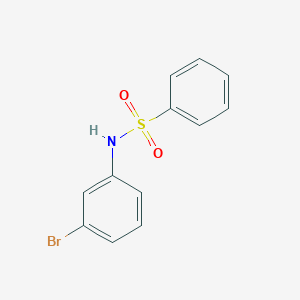
![6-Methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine](/img/structure/B187503.png)
